molecular formula C18H22O2 B084523 4,4/'-(1-Methylpentylidene)bisphenol CAS No. 14007-30-8

4,4/'-(1-Methylpentylidene)bisphenol

Katalognummer B084523
CAS-Nummer: 14007-30-8
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: ZQTPHEAGPRFALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4/'-(1-Methylpentylidene)bisphenol', also known as BisMP, is an organic compound that belongs to the family of bisphenols. It is a colorless solid material with a molecular formula of C23H28O2. BisMP is widely used in scientific research for its unique properties and potential applications.

Wirkmechanismus

4,4/'-(1-Methylpentylidene)bisphenol has been shown to act as an estrogen receptor agonist, which means that it can bind to the estrogen receptor and mimic the effects of estrogen in the body. The mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol involves the activation of the estrogen receptor signaling pathway, which regulates various physiological processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4,4/'-(1-Methylpentylidene)bisphenol has been shown to have various biochemical and physiological effects, such as the stimulation of cell growth, the induction of cell differentiation, and the inhibition of cell apoptosis. It has also been shown to affect the expression of various genes, such as the genes involved in the regulation of cell cycle progression, DNA repair, and oxidative stress response.

Vorteile Und Einschränkungen Für Laborexperimente

4,4/'-(1-Methylpentylidene)bisphenol has several advantages for lab experiments, such as its high purity, good solubility in organic solvents, and low toxicity. However, it also has some limitations, such as its high cost, limited availability, and potential environmental impacts.

Zukünftige Richtungen

There are several future directions for the research on 4,4/'-(1-Methylpentylidene)bisphenol. One direction is to study its potential applications in the fields of biomedicine and materials science. 4,4/'-(1-Methylpentylidene)bisphenol has been shown to have potential applications in the development of drug delivery systems, tissue engineering scaffolds, and electronic materials. Another direction is to study its environmental impacts and develop strategies to reduce its potential risks to human health and the environment. Finally, further studies are needed to elucidate the mechanism of action of 4,4/'-(1-Methylpentylidene)bisphenol and its potential effects on human health.

Synthesemethoden

4,4/'-(1-Methylpentylidene)bisphenol can be synthesized through the reaction between 4,4/'-dihydroxydiphenylmethane and 1-methylpent-2-en-1-one. The reaction is catalyzed by a base, such as potassium carbonate, and carried out at a high temperature. The product is then purified through recrystallization. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst.

Wissenschaftliche Forschungsanwendungen

4,4/'-(1-Methylpentylidene)bisphenol has been widely used in scientific research due to its unique properties, such as its high thermal stability, good solubility in organic solvents, and low toxicity. It has been used as a monomer in the synthesis of various polymers, such as polycarbonates, polyesters, and polyurethanes. 4,4/'-(1-Methylpentylidene)bisphenol has also been used as a crosslinking agent in the preparation of epoxy resins and as a reactive diluent in the formulation of UV-curable coatings.

Eigenschaften

CAS-Nummer

14007-30-8

Produktname

4,4/'-(1-Methylpentylidene)bisphenol

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

4-[2-(4-hydroxyphenyl)hexan-2-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-4-13-18(2,14-5-9-16(19)10-6-14)15-7-11-17(20)12-8-15/h5-12,19-20H,3-4,13H2,1-2H3

InChI-Schlüssel

ZQTPHEAGPRFALE-UHFFFAOYSA-N

SMILES

CCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Kanonische SMILES

CC(CCCCC1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyme

4,4'-(1-methylpentylidene)bisphenol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.